
Pro-gly-ome tfa
Vue d'ensemble
Description
Pro-gly-ome tfa, also known as Prolyl-glycine methyl ester trifluoroacetate, is a synthetic peptide derivative. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its trifluoroacetate (TFA) group, which is often used to protect amino acids during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pro-gly-ome tfa is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the addition of subsequent amino acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups, such as the t-butoxycarbonyl (Boc) group, are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for further coupling .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pro-gly-ome tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds in peptides containing cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the peptide bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with substituted side chains .
Applications De Recherche Scientifique
Structural Biology and Peptide Synthesis
Pro-gly-ome TFA is instrumental in the synthesis of chimeric peptides, which are crucial for constructing structurally uniform peptide chimeras. The precision synthesis of these peptides allows for site-selective conjugation, enabling the development of complex molecules for therapeutic applications. A study demonstrated that the TFA salt of a lysine-containing peptide reacted efficiently to form cycloadducts with high yields, showcasing the versatility of this compound in peptide chemistry .
Table 1: Yield of Cycloadducts from this compound Reactions
Peptide Structure | Reaction Yield (%) | Selectivity Ratio (endo) |
---|---|---|
H-Gly-Lys-OMe·2TFA | 61% | >20:1 |
H-Gly-Gly-L-Ala-OMe·TFA | Good yield | >20:1 |
H-Gly-Gly-NHBn | High yield | >20:1 |
Biomedical Applications
This compound has shown potential in biomedical applications, particularly in coagulation studies. A double-headed Gly-Pro-Arg-Pro ligand derived from this compound mimics the functions of natural ligands in fibrinogen crosslinking. This application is significant in understanding and controlling blood clot formation, providing insights into therapeutic strategies for managing coagulation disorders .
Case Study: Fibrinogen Crosslinking
In experiments, the Gly-Pro-Arg-Pro tetrapeptide was found to inhibit complex formation between fibrinogen and its fragments. This inhibition suggests that this compound derivatives could be developed as anticoagulant agents, offering a novel approach to prevent excessive clotting during surgical procedures or in patients at risk for thromboembolic events.
Pharmacological Potential
Research indicates that this compound derivatives exhibit pharmacological potential by stabilizing collagen-like triple-helical peptides. These peptides are essential for studying collagen stabilization forces and receptor interactions. The incorporation of specific amino acids into these peptides has been shown to enhance their thermal stability, which is critical for their functionality in biological systems .
Table 2: Thermal Stability of Triple-Helical Peptides
Peptide Composition | Thermal Stability Increase (°C) |
---|---|
Pro-4R-Flp-Gly | +22 |
Pro-4S-Flp-Gly | -26 |
Future Directions and Research Opportunities
The applications of this compound extend beyond current uses, with ongoing research exploring its potential in drug design and delivery systems. The unique properties of this compound make it a candidate for developing targeted therapies that can interact selectively with biological targets.
Mécanisme D'action
The mechanism of action of Pro-gly-ome tfa involves its role as a building block in peptide synthesis. The trifluoroacetate group protects the amino acids during the synthesis process, preventing unwanted side reactions. Once the peptide chain is fully assembled, the TFA group is removed to yield the final peptide product. The compound’s molecular targets and pathways are primarily related to its interactions with other amino acids and peptides during the synthesis process .
Comparaison Avec Des Composés Similaires
Pro-gly-ome tfa can be compared with other similar compounds, such as:
Fmoc-Gly-OMe: Another peptide derivative used in solid-phase peptide synthesis, but with a different protecting group (Fmoc instead of TFA).
N-TFA-Glycyl: A similar compound with a trifluoroacetate group, used in peptide synthesis but with different amino acid sequences.
Fmoc-Pro-OMe: Similar to this compound but with an Fmoc protecting group instead of TFA .
These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific amino acid sequences, highlighting the versatility and specificity of this compound in various research applications.
Activité Biologique
Pro-Gly-Ome TFA, a synthetic cyclic peptide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, cytotoxic, and anthelmintic properties.
Synthesis and Characterization
This compound is synthesized through a series of chemical reactions involving the coupling of amino acids. The synthesis typically employs methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The characterization of the synthesized compound is confirmed through various analytical techniques, including:
- Mass Spectrometry (MS) : Used to determine molecular weight and structural information.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and conformation.
- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
Microbial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 10 |
Staphylococcus aureus | 12 |
Pseudomonas aeruginosa | 15 |
Escherichia coli | 20 |
Candida albicans | 18 |
Aspergillus niger | 25 |
The results suggest that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Cytotoxic Activity
Cytotoxicity studies have demonstrated that this compound possesses potent effects against cancer cell lines. The compound showed high cytotoxicity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) with calculated CTC50 values:
Cell Line | CTC50 (µM) |
---|---|
Dalton's Lymphoma Ascites | 7.54 |
Ehrlich's Ascites Carcinoma | 13.56 |
These findings indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action .
Anthelmintic Activity
The anthelmintic efficacy of this compound was assessed using earthworm species as test organisms. The compound displayed moderate activity at a concentration of 2 mg/mL, demonstrating its potential for use in treating parasitic infections.
Earthworm Species | Activity Level |
---|---|
Eudrilus species | Moderate |
Megascoplex konkanensis | Moderate |
Pontoscotex corethruses | Moderate |
This aspect highlights the versatility of this compound beyond microbial and cancer cell targets .
Case Studies
Several studies have reported on the biological activities of cyclic peptides similar to this compound. For instance, a study on a related cyclic peptide showed significant antibacterial and antifungal properties, reinforcing the potential therapeutic applications of such compounds . Another investigation highlighted the cytotoxic effects against various cancer cell lines, which aligns with the findings for this compound .
Propriétés
IUPAC Name |
methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSRQCKLLGODS-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.